molecular formula C18H23N3O3S B2856446 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide CAS No. 354785-95-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide

Cat. No. B2856446
CAS RN: 354785-95-8
M. Wt: 361.46
InChI Key: WHEGHGMHQNRWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide, also known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic effects in various diseases. Dimebon was initially developed as an antihistamine, but it was later found to have potential in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease.

Mechanism of Action

The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide is not fully understood, but it is believed to involve several pathways. This compound has been shown to inhibit the aggregation of beta-amyloid, a protein that is believed to play a role in the development of Alzheimer's disease. It has also been shown to modulate the activity of several neurotransmitters, including acetylcholine, serotonin, and dopamine.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in animal models and in vitro studies. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce neuronal loss and improve motor function in animal models of Huntington's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide in lab experiments is its potential therapeutic effects in neurodegenerative diseases. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to determine its optimal dosage and potential side effects.

Future Directions

Future research on N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide could focus on further understanding its mechanism of action and optimizing its dosage and potential side effects. It could also explore its potential in treating other conditions such as schizophrenia and bipolar disorder. Additionally, future research could focus on developing more effective delivery methods for this compound, such as targeted nanoparticles or liposomes.

Synthesis Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide involves several steps, including the reaction of 3,4-dimethoxyphenethylamine with 2-chloro-4,6-dimethylpyrimidine, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained through the reaction of the intermediate with acetic anhydride and acetic acid.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide has been studied extensively for its potential therapeutic effects in neurodegenerative diseases, including Alzheimer's, Huntington's, and Parkinson's disease. It has also been studied for its potential in treating other conditions such as schizophrenia and bipolar disorder.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-12-9-13(2)21-18(20-12)25-11-17(22)19-8-7-14-5-6-15(23-3)16(10-14)24-4/h5-6,9-10H,7-8,11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEGHGMHQNRWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NCCC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.